molecular formula C19H15Cl2N3O3S B11557478 (2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11557478
M. Wt: 436.3 g/mol
InChI Key: TWZARSOGDRKSRL-WHZCUSCSSA-N
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Description

This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid or acetic acid

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Chlorine or bromine in the presence of a catalyst, nitric acid for nitration

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiazolidine derivatives

    Substitution: Introduction of halogen or nitro groups

Scientific Research Applications

(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in various biological pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar thiazolidinone structure.

    Acetylacetone: Another compound with a five-membered ring structure, used in various chemical reactions.

Properties

Molecular Formula

C19H15Cl2N3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

(2Z,5E)-5-[(2,4-dichlorophenyl)methylidene]-2-[(E)-(2,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2N3O3S/c1-26-14-6-4-12(16(9-14)27-2)10-22-24-19-23-18(25)17(28-19)7-11-3-5-13(20)8-15(11)21/h3-10H,1-2H3,(H,23,24,25)/b17-7+,22-10+

InChI Key

TWZARSOGDRKSRL-WHZCUSCSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)OC

Origin of Product

United States

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